

# 3-Chloro-6-methylpicolinaldehyde molecular weight

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## Compound of Interest

Compound Name: 3-Chloro-6-methylpicolinaldehyde

Cat. No.: B7968929

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## Executive Summary

In the landscape of heterocyclic chemistry, functionalized pyridines serve as indispensable scaffolds for pharmaceutical development. **3-Chloro-6-methylpicolinaldehyde** (CAS: 1060810-01-6) is a highly specialized building block characterized by its unique substitution pattern. With a molecular weight of 155.58 g/mol, this compound is perfectly positioned for Fragment-Based Drug Discovery (FBDD). This technical guide provides an authoritative analysis of its physicochemical properties, explores the causality behind its synthetic methodologies, and details field-proven, self-validating experimental protocols for its utilization.

## Physicochemical Profiling & Structural Analysis

Understanding the exact molecular weight and atomic composition of a fragment is critical for calculating Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization.

## Quantitative Data Summary

The following table summarizes the core physicochemical parameters of **3-Chloro-6-methylpicolinaldehyde**, derived from established chemical databases:

Parameter	Value	Pharmacological Significance
Molecular Weight	155.58 g/mol	Ideal for FBDD (Strictly compliant with the "Rule of 3").
Exact Mass	155.0138 Da	Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO	Yields 10 heavy atoms, allowing for highly efficient binding metrics.
CAS Number	1060810-01-6	Unique registry identifier for procurement and safety tracking.
Hydrogen Bond Donors	0	Enhances membrane permeability.
Hydrogen Bond Acceptors	2 (N, O)	Provides essential interaction points for kinase hinge-binding.

## Structural Causality: Steric and Electronic Effects

The reactivity of **3-Chloro-6-methylpicolinaldehyde** is dictated by the push-pull dynamics of its substituents.

- **Steric Hindrance (C3-Chlorine):** The chlorine atom at the 3-position forces the adjacent C2-aldehyde out of strict coplanarity with the pyridine ring under certain solvation conditions. This steric bulk prevents unwanted dimerization and modulates the kinetics of downstream nucleophilic attacks.
- **Electronic Activation (C6-Methyl):** The methyl group at the 6-position exerts a positive inductive (+I) effect, subtly increasing the electron density of the pyridine nitrogen. This makes the nitrogen a stronger hydrogen-bond acceptor compared to unsubstituted picolinaldehyde, a critical factor when designing ATP-competitive kinase inhibitors.

# Synthetic Methodology: The MnO<sub>2</sub> Oxidation Protocol

## Causality Behind Experimental Choices

A common approach to synthesizing picolinaldehydes is the Selenium Dioxide (SeO<sub>2</sub>) oxidation of methylpyridines. However, applying SeO<sub>2</sub> directly to 3-chloro-2,6-dimethylpyridine often yields a complex mixture of mono- and di-aldehydes. The 2-methyl group is sterically shielded by the 3-chloro substituent, reducing regioselectivity and leading to preferential oxidation at the 6-position.

To achieve absolute regiocontrol, the Gold Standard method is the oxidation of the pre-functionalized alcohol, (3-chloro-6-methylpyridin-2-yl)methanol, using activated Manganese Dioxide (MnO<sub>2</sub>). MnO<sub>2</sub> is a mild, heterogeneous oxidant that selectively targets pyridyl carbinols (which behave similarly to benzylic alcohols) without causing over-oxidation to the carboxylic acid or triggering N-oxidation of the pyridine core.

## Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Each phase includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

### Reagents & Setup:

- (3-Chloro-6-methylpyridin-2-yl)methanol (1.0 equivalent, 10 mmol)
- Activated Manganese Dioxide (MnO<sub>2</sub>) (10.0 equivalents, 100 mmol)
- Anhydrous Dichloromethane (DCM) (50 mL)
- Argon atmosphere, magnetic stirring.

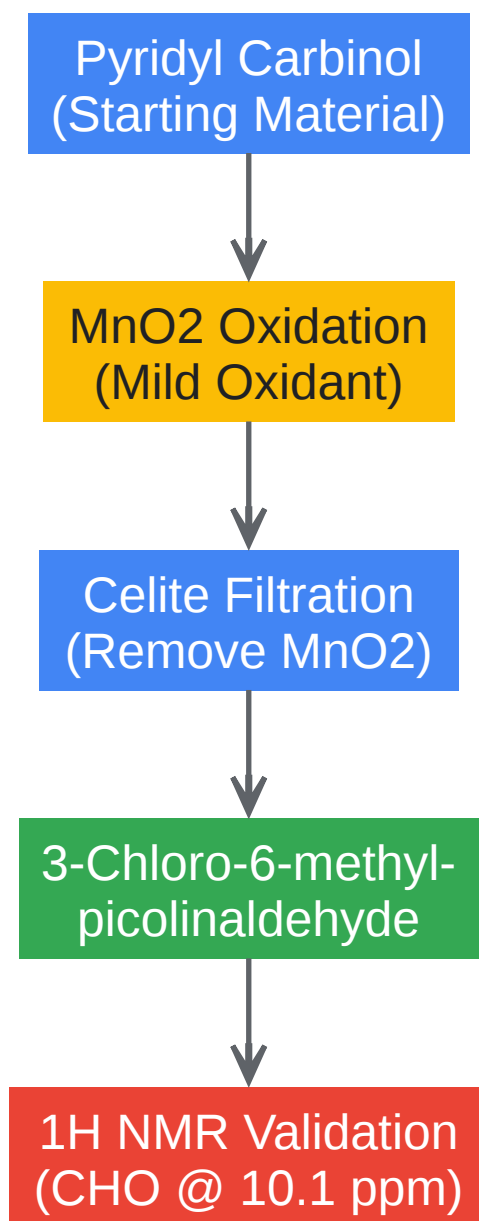
### Step-by-Step Execution:

- Initiation: Dissolve the pyridyl carbinol in anhydrous DCM in a flame-dried round-bottom flask under Argon.

- Oxidant Addition: Add activated MnO<sub>2</sub> portion-wise at room temperature to prevent localized exothermic spiking.
- Reaction Propagation: Stir the heterogeneous black suspension vigorously at 25 °C for 12–16 hours.
- In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).
  - Causality Check: The starting alcohol will appear as a polar, lower-R<sub>f</sub> spot. A successful reaction is validated by the complete disappearance of this spot and the emergence of a highly UV-active, less polar (higher R<sub>f</sub>) spot corresponding to the aldehyde.
- Termination & Filtration: Filter the suspension through a tightly packed pad of Celite® to remove the MnO<sub>2</sub> waste. Wash the filter cake thoroughly with excess DCM (3 × 20 mL).
- Concentration: Evaporate the filtrate under reduced pressure to yield the crude **3-Chloro-6-methylpicolinaldehyde** as a solid.

Final Self-Validation (NMR Checkpoint): Dissolve a 5 mg aliquot in CDCl<sub>3</sub> and acquire a <sup>1</sup>H NMR spectrum. The system is validated if:

- The broad singlet of the -OH group (~4.0 ppm) and the -CH<sub>2</sub>- doublet (~4.7 ppm) are completely absent.
- A sharp, highly deshielded singlet appears at ~10.1 ppm, definitively confirming the presence of the formyl (aldehyde) proton.



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*Workflow for the MnO<sub>2</sub>-mediated oxidation of pyridyl carbinol to picolinaldehyde.*

## Downstream Reactivity: Reductive Amination

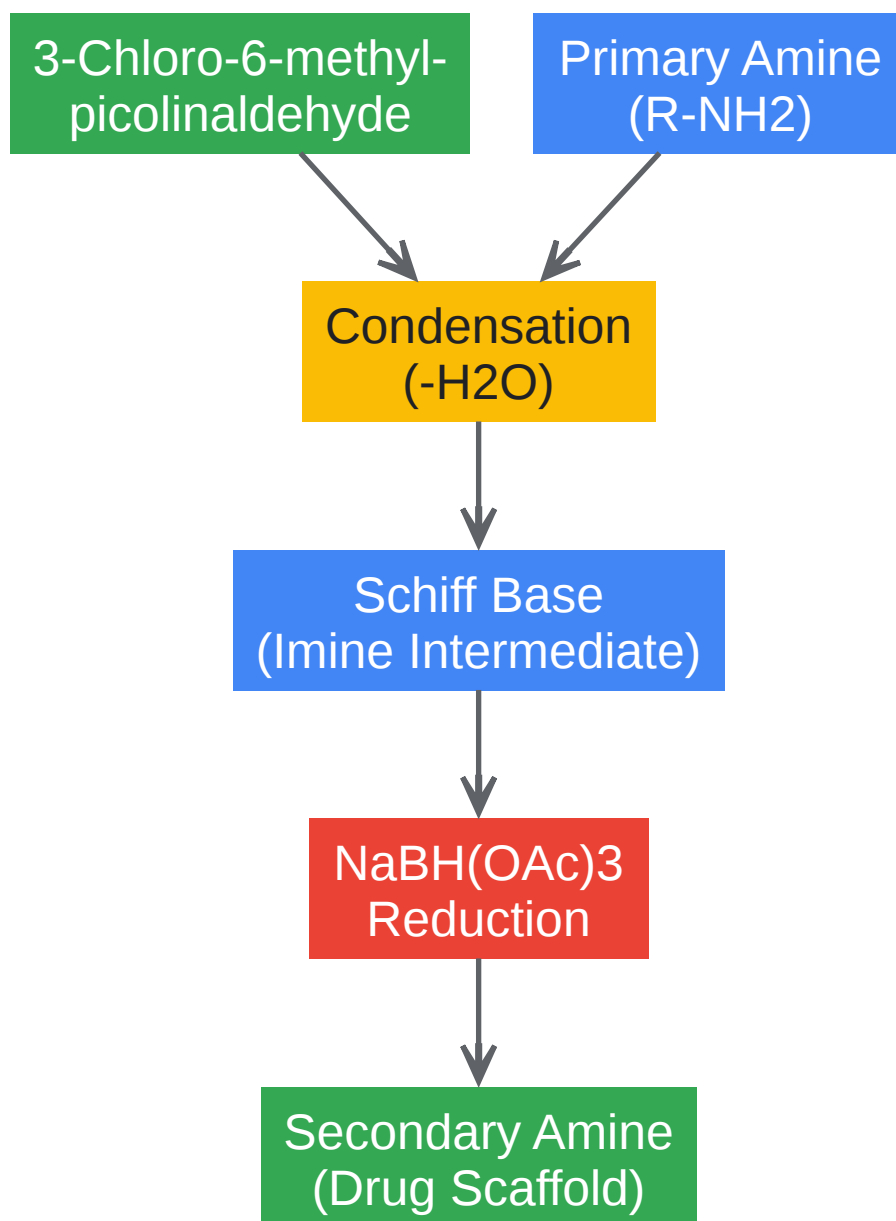
The primary utility of **3-Chloro-6-methylpicolinaldehyde** in medicinal chemistry is its capacity to undergo reductive amination, generating secondary amines that serve as flexible linkers in drug molecules .

## Protocol: Synthesis of Secondary Amines

Causality: The reaction is performed in two distinct stages. First, the aldehyde and a primary amine are condensed to form a Schiff base (imine). We utilize a mild reducing agent, Sodium Triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), because it selectively reduces the imine intermediate without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

#### Step-by-Step Execution:

- Imine Formation: Dissolve **3-Chloro-6-methylpicolinaldehyde** (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 2 hours at room temperature.
- Reduction: Cool the mixture to 0 °C. Add  $\text{NaBH}(\text{OAc})_3$  (1.5 eq) portion-wise.
- Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
- Quenching & Validation: Quench with saturated aqueous  $\text{NaHCO}_3$ . Extract with DCM. Validate the product via LC-MS; the target mass should reflect the combined molecular weights of the aldehyde (155.58) and amine, minus the mass of water (18.02) and plus two hydrogen atoms from the reduction.



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Reductive amination pathway utilizing the **3-Chloro-6-methylpicolinaldehyde** core.

## References

- The Journal of Organic Chemistry. "A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes." ACS Publications, [\[Link\]](#)
- Molecules. "Synthesis of Bipyridine Ether-Type Bifunctional Precursors." MDPI, [\[Link\]](#)

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